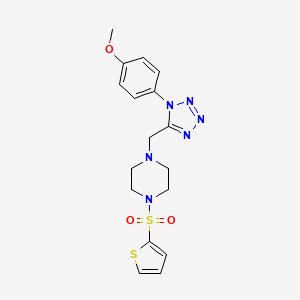

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that include the formation of key functional groups and ring systems integral to the compound's structure. For instance, Kumara et al. (2017) detailed the synthesis of novel piperazine derivatives through a series of reactions that culminate in the formation of compounds with specific substituents contributing to their overall molecular architecture and potential reactivity (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including their crystal system, space group, and molecular conformations, is crucial for understanding their interaction with biological targets. X-ray diffraction studies provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for the compounds' biological activities. For example, the study by Kumara et al. (2017) demonstrates the crystalline structure and molecular interactions of piperazine derivatives through X-ray diffraction and Hirshfeld surface analysis, highlighting the importance of structural features in their chemical behavior (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of piperazine derivatives are influenced by their molecular structure and the presence of functional groups. These compounds participate in various chemical reactions, including electrophilic and nucleophilic attacks, due to the reactive sites within their molecules. Computational density functional theory (DFT) calculations, as discussed by Kumara et al. (2017), can shed light on the electrophilic and nucleophilic nature of these molecules, providing insights into their potential chemical behavior and interactions (Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

One area of application for structurally similar compounds involves the synthesis of novel derivatives with antimicrobial properties. For instance, research has demonstrated the synthesis of new 1,2,4-triazole derivatives from reactions involving various primary amines, which were then tested for antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, highlighting their potential as bases for developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure and Computational Studies

Another significant application involves detailed crystal structure studies and computational analysis. Compounds with a similar structural framework have been synthesized, and their structures confirmed via single-crystal X-ray diffraction studies. Density functional theory (DFT) calculations were employed to identify reactive sites, suggesting these compounds' utility in furthering the understanding of molecular interactions and reactivity (Kumara et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from certain compounds has indicated their potential as anti-inflammatory and analgesic agents. These studies have shown that certain derivatives can function as cyclooxygenase-1/2 (COX-1/2) inhibitors, providing insights into new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Development of Positron Emission Tomography Radiotracers

The structural modification of compounds to reduce lipophilicity has been explored to enhance their application as positron emission tomography (PET) radiotracers. This research aims to improve the diagnostic capabilities in oncology by designing analogues with polar functionalities, demonstrating the compound's adaptability for therapeutic and diagnostic applications (Abate et al., 2011).

Serotonin Receptor Antagonists

Compounds structurally related to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine have been synthesized and evaluated for their affinity towards serotonin receptors, demonstrating their potential as 5-HT1A receptor antagonists. This application suggests a possible role in the development of treatments for conditions associated with serotonin regulation (Mokrosz et al., 1994).

Eigenschaften

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3S2/c1-26-15-6-4-14(5-7-15)23-16(18-19-20-23)13-21-8-10-22(11-9-21)28(24,25)17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJCQSSOUYNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)